molecular formula C11H16N2O4 B1478890 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid CAS No. 2097948-71-3

2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid

Cat. No. B1478890
CAS RN: 2097948-71-3
M. Wt: 240.26 g/mol
InChI Key: QVSBKSLNLSNJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid, commonly referred to as 2-DOB, is a novel organic compound with a wide range of applications in the scientific field. It has recently been the focus of many research studies due to its unique properties and potential uses.

Scientific Research Applications

Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment

The compound and its analogs have been investigated for their potential as integrin inhibitors, specifically targeting αvβ6 integrin. Such research is critical for developing treatments for idiopathic pulmonary fibrosis (IPF), a severe lung disease. The analog "(S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt" demonstrated high affinity for αvβ6 integrin, making it a promising candidate for IPF treatment due to its excellent pharmacokinetic properties suitable for inhaled dosing (Procopiou et al., 2018).

Organic Synthesis and Chemical Properties

Various studies have explored the synthesis and reactivity of compounds structurally related to "2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid," showcasing the chemical versatility of this scaffold. One study detailed the efficient synthesis of nicotinic acid-based pseudopeptides, highlighting the synthetic utility of pyrrolo[3,4-b]pyridine derivatives (Ovdiichuk et al., 2015). Another research effort focused on the cyclocondensation reactions involving acylketene S,N- and N,N-acetals, which facilitated the one-step synthesis of various pyrrolo[3,4-c]pyridine and condensed pyrrole derivatives (Gupta et al., 1988), demonstrating the compound's significance in organic synthesis.

Photophysical Properties for Optoelectronic Applications

Research into the photophysical properties of derivatives of "2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid" has shown potential applications in optoelectronics and as acid–base indicators. Studies on symmetrically substituted diketopyrrolopyrrole derivatives, which share structural motifs with the compound of interest, have revealed their suitability for novel organic optoelectronic materials due to their strong photoluminescence and the ability to undergo red-shifts with electron-donating substituents (Zhang et al., 2014).

Safety and Hazards

This compound is intended for research use only and is not intended for human or veterinary use. Safety measures should be taken while handling this compound, including wearing protective gear .

properties

IUPAC Name

2-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-2-8(11(16)17)13-4-3-6-7(5-13)10(15)12-9(6)14/h6-8H,2-5H2,1H3,(H,16,17)(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSBKSLNLSNJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid
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2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid
Reactant of Route 3
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid
Reactant of Route 4
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid
Reactant of Route 6
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid

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